![molecular formula C9H13N3O2 B1299339 2-(4-Methoxyanilino)acetohydrazide CAS No. 79476-73-6](/img/structure/B1299339.png)
2-(4-Methoxyanilino)acetohydrazide
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Description
2-(4-Methoxyanilino)acetohydrazide is a compound that belongs to the hydrazide family. It has a molecular formula of C9H13N3O2. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyanilino)acetohydrazide is based on structures generated from information available in ECHA’s databases . The non-hydrogen atoms of the hydrazide group are essentially planar . The mean plane of this group forms a dihedral angle of 83.34 (5)° with the plane of the benzene ring .Scientific Research Applications
Synthesis of Coordination Compounds
“2-(4-Methoxyanilino)acetohydrazide” can be used in the synthesis of coordination compounds. For instance, it has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Antimicrobial Pharmaceuticals
Compounds in the hydrazide functional group, which includes “2-(4-Methoxyanilino)acetohydrazide”, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .
Antiviral Activity
Hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring . Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .
Cancer Therapeutics
Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .
properties
IUPAC Name |
2-(4-methoxyanilino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOFQEDOJHLXNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366265 |
Source
|
Record name | 2-(4-methoxyanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyanilino)acetohydrazide | |
CAS RN |
79476-73-6 |
Source
|
Record name | 2-(4-methoxyanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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